2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds containing a nitrogen atom. This compound is characterized by the presence of a butyl group attached to the pyrrole ring, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Butylation: The pyrrole ring is then subjected to butylation, where a butyl group is introduced using butyl halides in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the butylated pyrrole with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of saturated pyrrole derivatives.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride is similar to other pyrrole derivatives, such as:
2,5-Dihydro-1H-pyrrole: A simpler pyrrole derivative without the butyl group.
2-Methyl-2,5-dihydro-1H-pyrrole: A pyrrole derivative with a methyl group instead of a butyl group.
2-Ethyl-2,5-dihydro-1H-pyrrole: A pyrrole derivative with an ethyl group.
Uniqueness: The presence of the butyl group in this compound imparts unique chemical and physical properties compared to other pyrrole derivatives. This can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXWYRUSFQKXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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